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Compound of Interest
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Cat. No.: B156848

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of
tetrapropylammonium bromide (TPAB). It is designed to be a valuable resource for
researchers, scientists, and professionals in drug development who are interested in the solid-
state properties and crystallographic details of this quaternary ammonium salt. This document
delves into the crystallographic data, experimental protocols for structure determination, and
the relationships within the crystal lattice, offering a thorough understanding of its three-
dimensional architecture.

Introduction to Tetrapropylammonium Bromide

Tetrapropylammonium bromide, with the chemical formula C12H2sBrN, is a quaternary
ammonium salt that finds applications in various chemical and pharmaceutical fields.[1] It is
utilized as a phase-transfer catalyst, an electrolyte, and as a structure-directing agent in the
synthesis of zeolites. Its molecular structure consists of a central nitrogen atom bonded to four
propyl groups, forming a tetrapropylammonium cation ([N(CsH7)4]*), which is ionically bonded
to a bromide anion (Br~). Understanding the precise three-dimensional arrangement of these
ions in the crystalline state is crucial for comprehending its physicochemical properties and for
its application in materials science and drug design.

Crystallographic Data
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The crystal structure of tetrapropylammonium bromide has been determined by single-
crystal X-ray diffraction. The compound crystallizes in the tetragonal crystal system. Below are
the key crystallographic parameters compiled from the Crystallography Open Database (COD)
and a foundational study by Zalkin (1957).

Unit Cell Parameters and Crystal System

The unit cell is the basic repeating unit of a crystal structure. For tetrapropylammonium
bromide, two notable determinations of these parameters are presented below for comparison.

Parameter COD Entry (3500080)[1] Zalkin, 1957[2]
Crystal System Tetragonal Tetragonal
Space Group | -4 | -4

a (R) 8.2048 8.24

b (A) 8.2048 8.24

c (A) 10.7389 10.92

o (°) 90 90

B () 920 920

vy (°) 920 920

Volume (A3) 723.75 740.5

VA 2 2
Calculated Density (g/cm3) 1.22 1.192
R-factor 0.0199 Not reported

Z represents the number of formula units per unit cell.

Atomic Coordinates and Molecular Geometry

The precise positions of the atoms within the unit cell are determined through structure solution
and refinement. The tetrapropylammonium cation adopts a tetrahedral geometry around the
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central nitrogen atom. The bromide anion is located at a specific position within the lattice,
surrounded by the bulky organic cations. The packing of these ions is analogous to the zinc
sulfide (ZnS) structure, where each bromide ion is surrounded by a tetrahedron of
tetrapropylammonium ions, and vice versa.[2]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of
high-quality single crystals and culminates in the analysis of X-ray diffraction data.

Synthesis and Crystallization of Tetrapropylammonium
Bromide

High-purity tetrapropylammonium bromide is a prerequisite for growing diffraction-quality
single crystals.

Synthesis: A common method for the synthesis of tetrapropylammonium bromide is the
reaction of tripropylamine with n-propyl bromide.[2]

e Reaction: (CH3CH2CH2)3sN + CH3sCH2CH2Br — [(CH3CH2CH2)aN]*Br-

The reaction is typically carried out in a suitable polar solvent, such as ethanol or acetonitrile,
and may require heating to proceed at a reasonable rate.

Crystallization for Single-Crystal X-ray Diffraction: Obtaining single crystals suitable for X-ray
diffraction often requires careful control of crystallization conditions. Slow evaporation of a
saturated solution is a commonly employed technique.

e Protocol for Single Crystal Growth (Slow Evaporation):

o Prepare a saturated solution of purified tetrapropylammonium bromide in a suitable
solvent (e.g., ethanol, or a mixture of ethanol and ethyl acetate).

o Filter the solution to remove any particulate matter.

o Transfer the clear solution to a clean crystallizing dish or vial.
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o Cover the container with a perforated film (e.g., Parafilm with a few pinholes) to allow for
slow evaporation of the solvent.

o Place the container in an undisturbed, temperature-stable environment.

o Monitor the container over several days to weeks for the formation of well-defined single
crystals.

Single-Crystal X-ray Diffraction Analysis

The following outlines a typical modern experimental protocol for the determination of the
crystal structure of a small molecule like tetrapropylammonium bromide.

e Crystal Mounting and Data Collection:

o

A suitable single crystal is selected under a microscope and mounted on a goniometer
head, often using a cryoloop and cryoprotectant oil.

o The crystal is then placed on a diffractometer and cooled to a low temperature (typically
100-150 K) using a stream of cold nitrogen gas to minimize thermal vibrations and
potential radiation damage.

o The diffractometer is equipped with a monochromatic X-ray source (e.g., Mo Ka, A =
0.71073 A or Cu Ka, A = 1.54184 A) and a detector (e.g., a CCD or CMOS detector).

o A series of diffraction images are collected as the crystal is rotated through a range of
angles. Data collection strategies are designed to obtain a complete and redundant
dataset.

o Data Processing and Structure Solution:

o The collected diffraction images are processed using specialized software (e.qg.,
CrysAlisPro, SAINT, or XDS). This involves indexing the diffraction spots to determine the
unit cell parameters and space group, and integrating the intensities of each reflection.

o The integrated data is then corrected for various experimental factors, such as absorption,
Lorentz, and polarization effects.
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o The crystal structure is solved using direct methods or Patterson methods, typically
implemented in software packages like SHELXT or SIR. This provides an initial model of
the atomic positions.

e Structure Refinement:

o The initial structural model is refined against the experimental data using full-matrix least-
squares on F2. This process, often carried out with programs like SHELXL, optimizes the
atomic coordinates, and anisotropic displacement parameters.

o Hydrogen atoms are typically placed in calculated positions and refined using a riding
model.

o The final refined structure is validated using tools like PLATON and checkCIF to ensure its
geometric and crystallographic reasonability.

Visualizing the Crystallographic Workflow and Data
Hierarchy

The following diagrams, generated using the DOT language, illustrate the logical flow of a
typical crystal structure analysis and the hierarchical relationship of the crystallographic data.
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Caption: Workflow for Crystal Structure Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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